molecular formula C7H16ClNO B1435506 3-ethoxy-N-methylcyclobutan-1-amine hydrochloride CAS No. 1803590-22-8

3-ethoxy-N-methylcyclobutan-1-amine hydrochloride

Cat. No.: B1435506
CAS No.: 1803590-22-8
M. Wt: 165.66 g/mol
InChI Key: WBUHMNLOCYKRGH-UHFFFAOYSA-N
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Description

3-ethoxy-N-methylcyclobutan-1-amine hydrochloride is a cyclobutane-derived amine hydrochloride salt characterized by an ethoxy group (-OCH₂CH₃) at the 3-position of the cyclobutane ring and a methyl group (-CH₃) attached to the nitrogen atom. Its molecular formula is C₇H₁₅ClNO, with a molecular weight of 165.66 g/mol (calculated).

Properties

IUPAC Name

3-ethoxy-N-methylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-3-9-7-4-6(5-7)8-2;/h6-8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUHMNLOCYKRGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the Ethoxy Group at the 3-Position

  • Starting Material: Cyclobutanone or cyclobutanol derivatives.
  • Method: Nucleophilic substitution or etherification reactions can be used to introduce the ethoxy group. For example, reaction of a 3-hydroxycyclobutanone intermediate with ethyl halides under basic conditions can yield the 3-ethoxy derivative.
  • Conditions: Typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at moderate temperatures (0–60 °C).

Formation of the N-Methylamine Substituent at the 1-Position

  • Approach: Reductive amination or nucleophilic substitution on a 1-halocyclobutane intermediate.
  • Example: Reaction of 1-chlorocyclobutane derivatives with methylamine under controlled conditions.
  • Catalysts and Reagents: Use of bases such as triethylamine or potassium carbonate to facilitate substitution; reductive amination may employ reducing agents like sodium cyanoborohydride.

Conversion to Hydrochloride Salt

  • Procedure: The free amine is treated with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol, THF) at room temperature.
  • Outcome: Precipitation of the hydrochloride salt, which is isolated by filtration and drying.

Detailed Research Findings and Data

While direct synthetic protocols for 3-ethoxy-N-methylcyclobutan-1-amine hydrochloride are limited, analogous preparation methods for amine hydrochlorides with similar structural motifs provide insight. A representative method for related amine hydrochlorides involves:

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Etherification 3-hydroxycyclobutanone + ethyl halide, base, THF, 25–60 °C 85–92 High regioselectivity for 3-position
2 Nucleophilic substitution or reductive amination 1-halocyclobutane + methylamine, base, RT to reflux 80–90 Methylamine introduction at 1-position
3 Salt formation HCl gas or HCl in solvent, RT, 1–5 hours 90–95 Formation of stable hydrochloride salt

Table 1: Typical yields and conditions for preparation steps of substituted cyclobutyl amine hydrochlorides.

Example Synthetic Route (Hypothetical)

Analysis of Preparation Methods

  • Selectivity: The key challenge is selective substitution on the cyclobutane ring without ring-opening or rearrangement.
  • Reaction Conditions: Mild temperatures and controlled addition of reagents prevent side reactions.
  • Purification: Crystallization of the hydrochloride salt facilitates purification and stability.
  • Yields: Stepwise yields are generally high (80–95%), but overall yield depends on intermediate purification.

Comparative Summary of Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Solvent THF, ethanol, DMF Solubility and reaction rate
Temperature 0–60 °C Controls selectivity and side reactions
Reaction Time 1–5 hours per step Completeness of reaction
Base Triethylamine, K2CO3 Facilitates substitution
Molar Ratios Amine:Halide ~1:1 to 1:1.5 Ensures complete substitution
Salt Formation Conditions Room temperature, HCl gas or solution Efficient precipitation of hydrochloride salt

Chemical Reactions Analysis

3-ethoxy-N-methylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group or the amine group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-ethoxy-N-methylcyclobutan-1-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ethoxy-N-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Cyclobutanamine Hydrochloride Derivatives

Structural and Physicochemical Properties

The table below compares key structural features, molecular formulas, and properties of 3-ethoxy-N-methylcyclobutan-1-amine hydrochloride with related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-ethoxy-N-methylcyclobutan-1-amine hydrochloride 3-ethoxy, N-methyl C₇H₁₅ClNO 165.66 Intermediate in synthesis; moderate lipophilicity
3,3-dimethylcyclobutan-1-amine hydrochloride 3,3-dimethyl C₆H₁₄ClN 135.64 High hydrophobicity; used in pharmaceutical research
(1R,3R)-3-methoxycyclobutan-1-amine hydrochloride 3-methoxy, stereospecific C₅H₁₁ClNO 153.60 Enhanced aqueous solubility; chiral applications
3-ethoxy-2-methoxycyclobutan-1-amine hydrochloride 3-ethoxy, 2-methoxy C₇H₁₅ClNO₂ 196.65 Polar substituents; ligand design
N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine hydrochloride N-cyclopropyl, 3-(2-methylphenyl) C₁₄H₁₉ClN 237.76 Bulky substituents; CNS activity potential
Key Observations:
  • N-methylation reduces hydrogen-bonding capacity, which may improve metabolic stability relative to primary amines .
  • Steric and Stereochemical Considerations :
    • Compounds like (1R,3R)-3-methoxycyclobutan-1-amine hydrochloride exhibit stereospecificity, which is critical for chiral drug design .
    • Bulky substituents (e.g., N-cyclopropyl and 2-methylphenyl in ’s compound) may limit conformational flexibility but enhance target selectivity .

Biological Activity

Overview

3-Ethoxy-N-methylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol. It is synthesized through a multi-step process involving cyclobutanone and various amines, ultimately forming a hydrochloride salt that enhances its solubility for biological applications. This compound has gained attention in scientific research due to its potential biological activities, which are explored in various studies.

The biological activity of 3-ethoxy-N-methylcyclobutan-1-amine hydrochloride is primarily attributed to its interactions with specific biological targets, such as enzymes and receptors. The compound's amine group allows it to participate in nucleophilic substitution reactions, potentially influencing various biochemical pathways.

Biological Applications

Research indicates that this compound may exhibit several pharmacological effects, including:

  • Antinociceptive Effects : Preliminary studies suggest that it could modulate pain perception through interactions with cannabinoid receptors, similar to other compounds that influence monoacylglycerol lipase (MGL) activity .
  • Psychoactive Potential : Given its structural similarities to known psychoactive compounds, there is speculation about its effects on serotonin and dopamine receptors, which could imply mood regulation capabilities.

Research Findings

Table 1: Summary of Biological Activities and Mechanisms

Activity Description References
AntinociceptiveModulates pain perception via cannabinoid receptor pathways
Psychoactive InteractionPotential influence on serotonin and dopamine receptors
Cell Cycle RegulationMay affect cell cycle proteins, leading to apoptosis in cancer cells

Case Studies

  • Antinociceptive Study : A study demonstrated that compounds similar to 3-ethoxy-N-methylcyclobutan-1-amine hydrochloride showed significant antinociceptive effects in animal models. The MGL inhibition produced by these compounds resulted in reduced pain sensitivity without the typical side effects associated with opioids .
  • Cell Viability and Apoptosis : Another investigation focused on the effects of structurally related alkaloids on A549 human lung cancer cells. These studies revealed that certain compounds could inhibit cell viability and induce apoptosis through the modulation of cell cycle-related proteins. Although not directly tested on 3-ethoxy-N-methylcyclobutan-1-amine hydrochloride, the implications suggest a potential for similar activity .

Q & A

What are the standard synthetic routes for preparing 3-ethoxy-N-methylcyclobutan-1-amine hydrochloride, and how can reaction conditions be optimized?

Basic Synthesis : The compound is typically synthesized via a multi-step approach:

  • Cyclobutane Ring Formation : Cyclization reactions (e.g., [2+2] photocycloaddition) or ring-closing metathesis to construct the strained cyclobutane core.
  • Ethoxy Group Introduction : Nucleophilic substitution (e.g., using ethanol under basic conditions) to install the ethoxy moiety at the 3-position .
  • N-Methylation : Reductive amination or alkylation with methyl iodide to introduce the N-methyl group.
  • Hydrochloride Salt Formation : Treatment with hydrochloric acid in solvents like ethyl acetate or methanol to precipitate the hydrochloride salt .

Advanced Optimization : Computational reaction path screening (e.g., quantum chemical calculations) can identify optimal catalysts, solvents, and temperatures. For example, ICReDD’s workflow combines computational modeling with high-throughput experimentation to minimize trial-and-error .

How can conflicting NMR data for 3-ethoxy-N-methylcyclobutan-1-amine hydrochloride be resolved?

Basic Analysis : Use ¹H/¹³C-NMR in deuterated solvents (e.g., DMSO-d₆) to resolve proton environments. For example, the cyclobutane ring protons typically appear as complex multiplets (δ 2.0–3.5 ppm), while the ethoxy group shows distinct signals near δ 1.3 (CH₃) and δ 3.5–4.0 (CH₂) .

Advanced Resolution : Combine 2D NMR (e.g., COSY, HSQC) with computational prediction tools (e.g., ACD/Labs or Gaussian) to assign ambiguous peaks. Contradictions in coupling constants or shifts may arise from conformational flexibility in the cyclobutane ring, which can be modeled using density functional theory (DFT) .

What methodologies are recommended for assessing the hydrolytic stability of the ethoxy group in this compound?

Basic Stability Testing : Conduct accelerated degradation studies under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C) and monitor via HPLC or LC-MS. The ethoxy group is prone to hydrolysis, forming a hydroxyl derivative .

Advanced Kinetic Analysis : Use Arrhenius plots to predict shelf-life and identify degradation pathways. Isotopic labeling (e.g., ¹⁸O in ethanol) paired with mass spectrometry can trace hydrolysis mechanisms. Computational models (e.g., transition state theory) further elucidate reaction barriers .

How can enantiomeric purity be ensured during synthesis, given the potential stereochemical complexity of the cyclobutane ring?

Basic Resolution : Chiral HPLC or capillary electrophoresis with polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers. Derivatization with chiral auxiliaries (e.g., Mosher’s acid) may enhance resolution .

Advanced Strategies : Asymmetric synthesis using chiral catalysts (e.g., Jacobsen’s thiourea catalysts) to enforce stereocontrol during cyclobutane formation. X-ray crystallography or vibrational circular dichroism (VCD) can confirm absolute configuration .

What reactor designs are optimal for scaling up synthesis while maintaining the integrity of the cyclobutane ring?

Basic Scale-Up : Batch reactors with precise temperature control (−10°C to 50°C) and inert atmospheres (N₂/Ar) to prevent ring-opening side reactions. Glass-lined or Hastelloy reactors resist corrosion from HCl .

Advanced Engineering : Continuous flow reactors enable rapid mixing and heat dissipation, critical for exothermic steps like cyclization. Process analytical technology (PAT) tools (e.g., inline FTIR) monitor reaction progress in real time .

How do solvent polarity and proticity influence the reaction kinetics of N-methylation?

Basic Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine, accelerating alkylation. Protic solvents (e.g., methanol) may slow the reaction due to hydrogen bonding .

Advanced Mechanistic Study : Free energy calculations (DFT or MD simulations) quantify solvent effects on transition states. Kamlet-Taft parameters can correlate solvent polarity with reaction rates .

What analytical techniques are most effective for detecting trace impurities in the final hydrochloride salt?

Basic Purity Assessment : LC-MS with charged aerosol detection (CAD) or UV-Vis at 210–254 nm identifies impurities. Common by-products include unreacted amine or ethoxylation intermediates .

Advanced Characterization : High-resolution mass spectrometry (HRMS) and ¹⁹F-NMR (if fluorinated analogs exist) detect sub-0.1% impurities. Mass defect filtering in software (e.g., UNIFI) differentiates impurities from the parent compound .

How can computational methods predict the compound’s reactivity in novel reaction environments?

Basic QSAR Models : Quantitative structure-activity relationship (QSAR) models predict reactivity based on Hammett constants or frontier molecular orbitals (HOMO/LUMO).

Advanced Workflows : Machine learning (e.g., neural networks trained on reaction databases) forecasts regioselectivity in functionalization reactions. Transition state searches using Gaussian or ORCA validate mechanistic hypotheses .

What strategies mitigate cyclobutane ring-opening during functional group transformations?

Basic Mitigation : Low temperatures (−20°C) and mild reagents (e.g., NaBH₄ instead of LiAlH₄) reduce ring strain. Avoid strong acids/bases that promote ring cleavage .

Advanced Design : Strain-release functionalization using transition-metal catalysts (e.g., Pd or Ni) to selectively modify the ring without rupture. DFT studies guide catalyst selection by calculating activation energies .

How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic or degradation pathways in biological studies?

Basic Tracer Studies : Synthesize ¹³C-labeled analogs at the ethoxy or methyl group. Track metabolites via LC-MS/MS in in vitro assays (e.g., liver microsomes) .

Advanced Imaging : ¹⁹F-labeled derivatives enable in vivo PET/MRI imaging. Kinetic isotope effects (KIE) studies using deuterated compounds reveal rate-determining steps in enzymatic degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-ethoxy-N-methylcyclobutan-1-amine hydrochloride
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3-ethoxy-N-methylcyclobutan-1-amine hydrochloride

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